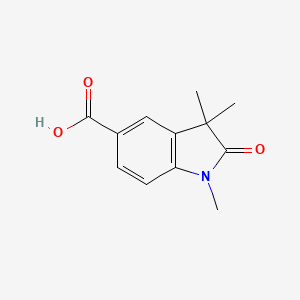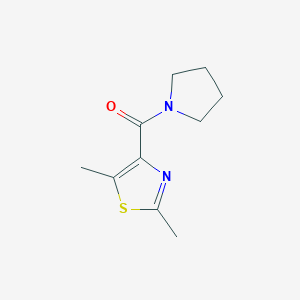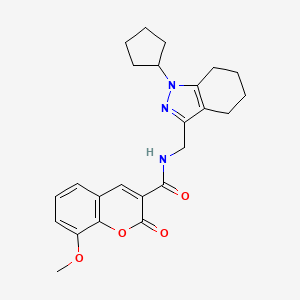
1,3,3-Trimethyl-2-oxindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is a chemical compound with the CAS Number: 896160-47-7 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 1,3,3-trimethyl-2-oxo-5-indolinecarboxylic acid .
Synthesis Analysis
The synthesis of indole derivatives, such as 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The InChI code for 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is 1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
- Indole Derivatives : 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid serves as a valuable precursor for synthesizing indole derivatives. These compounds play essential roles in medicinal chemistry, acting as scaffolds for drug development .
- Anticancer Agents : Researchers have explored the anticancer activity of related indole derivatives. Although specific studies on this compound are limited, its structural features make it interesting for further investigation .
- Lewis Acid Activation : The compound can undergo Lewis acid activation to produce N-diethoxyphosphoryl oxide, which subsequently leads to spirocyclic oxindoles. These spirocycles have diverse applications in organic synthesis and materials science .
- Exploring Biological Targets : Researchers may investigate the interactions of 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid with biological targets. Its unique structure could potentially modulate enzymatic activity or receptor binding .
Organic Synthesis and Medicinal Chemistry
Spirocyclic Oxindoles
Biological Activity Studies
Safety and Hazards
The safety information for 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H313, H315, H319, H320 . Precautionary statements include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Mechanism of Action
Mode of Action
It’s crucial to understand how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how these factors influence 1,3,3-trimethyl-2-oxindole-5-carboxylic acid is currently unavailable .
properties
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJVVMYLEYLDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008898 |
Source


|
| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-oxindole-5-carboxylic acid | |
CAS RN |
896160-47-7 |
Source


|
| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)
![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)
![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2467296.png)

![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)
![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2467303.png)
